molecular formula C17H22N2O B7480949 N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide

N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide

Katalognummer B7480949
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: FGICGRSXEWQYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It is commonly known as CYCLO-DMNQ or CHMICA. The compound has gained significant attention in the scientific community due to its potential application in the field of pharmacology and medicine.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide involves the activation of the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways in the body, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide has been found to have several biochemical and physiological effects. The compound has been shown to induce hypothermia, reduce locomotor activity, and produce antinociceptive effects in animal models. It has also been found to have anxiolytic and antidepressant-like effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide is its high affinity for the cannabinoid receptors CB1 and CB2. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the compound has several limitations for lab experiments. It has been found to have poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which makes it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide. One direction is the development of new drugs based on the compound for the treatment of various diseases such as chronic pain, anxiety, and depression. Another direction is the study of the long-term effects of the compound on the body. This could involve the study of its pharmacokinetics and metabolism in vivo. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its interaction with the cannabinoid receptors CB1 and CB2.

Synthesemethoden

The synthesis of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide involves the reaction between 2-(1H-indol-3-yl)-N-methylacetamide and cyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dichloromethane. The yield of the reaction is typically around 50-60%.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide has been extensively studied for its potential application in the field of pharmacology and medicine. The compound has been found to have a high affinity for the cannabinoid receptor CB1 and CB2. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as chronic pain, anxiety, and depression.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(14-7-3-2-4-8-14)17(20)11-13-12-18-16-10-6-5-9-15(13)16/h5-6,9-10,12,14,18H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGICGRSXEWQYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.